molecular formula C12H12N2O3 B14904268 n-((2-Methoxypyridin-4-yl)methyl)furan-2-carboxamide

n-((2-Methoxypyridin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B14904268
M. Wt: 232.23 g/mol
InChI Key: TVBOIAIWPQBOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-((2-Methoxypyridin-4-yl)methyl)furan-2-carboxamide is a compound that belongs to the class of organic compounds known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. This combination of furan and pyridine rings gives the compound unique chemical and biological properties.

Preparation Methods

The synthesis of n-((2-Methoxypyridin-4-yl)methyl)furan-2-carboxamide typically involves the reaction of 2-methoxypyridine-4-carboxaldehyde with furan-2-carboxylic acid in the presence of a suitable coupling agent. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

n-((2-Methoxypyridin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can convert the carboxamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

n-((2-Methoxypyridin-4-yl)methyl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has indicated that the compound may have potential therapeutic applications, particularly in the treatment of bacterial infections and inflammatory diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of n-((2-Methoxypyridin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to the death of bacterial cells. In inflammatory diseases, the compound may inhibit the production of pro-inflammatory cytokines, reducing inflammation and tissue damage .

Comparison with Similar Compounds

n-((2-Methoxypyridin-4-yl)methyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    n-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring. It has similar biological activities but may have different pharmacokinetic properties.

    n-((2-Methoxypyridin-4-yl)methyl)pyrrole-2-carboxamide: This compound contains a pyrrole ring instead of a furan ring. It may have different chemical reactivity and biological activities compared to the furan derivative.

    n-((2-Methoxypyridin-4-yl)methyl)benzene-2-carboxamide: This compound has a benzene ring instead of a furan ring.

The uniqueness of this compound lies in its combination of furan and pyridine rings, which gives it distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

N-[(2-methoxypyridin-4-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C12H12N2O3/c1-16-11-7-9(4-5-13-11)8-14-12(15)10-3-2-6-17-10/h2-7H,8H2,1H3,(H,14,15)

InChI Key

TVBOIAIWPQBOGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)CNC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.